
cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone is a compound that has garnered attention due to its unique structural properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis. Commonly, starting materials may include cyclopropylmethanone and 3,4-dihydroisoquinoline, which undergo a series of reactions including alkylation, cyclization, and condensation under controlled conditions. Solvents such as dichloromethane or tetrahydrofuran, catalysts like palladium, and reaction conditions such as temperature and pressure are meticulously optimized to achieve high yield and purity.
Industrial Production Methods: For industrial-scale production, continuous flow chemistry and optimization of reaction conditions play a crucial role. Automated reactors, precise control of reagents, and real-time monitoring of reactions ensure scalability and consistency in producing this compound.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can modify the functional groups attached to the cyclopropyl or isoquinolinyl moieties.
Reduction: : Reduction reactions may involve the conversion of ketone groups to alcohols or other reduction-sensitive sites.
Substitution: : Substitution reactions, especially nucleophilic substitutions, are common in modifying the pyrrolidinyl group.
Common Reagents and Conditions: Reagents like sodium borohydride or lithium aluminium hydride are often used for reduction, while oxidizing agents such as potassium permanganate or chromium trioxide are employed for oxidation. Conditions are typically tailored to achieve selective transformation without compromising the integrity of the compound.
Major Products: The major products formed from these reactions include modified derivatives of the original compound, which can be further explored for enhanced properties or novel applications.
Scientific Research Applications
Chemistry: : As a synthetic intermediate for more complex molecules.
Biology: : Investigating its role as a ligand in protein binding studies.
Medicine: : Exploring its potential as a pharmaceutical agent in treating various conditions.
Industry: : Utilizing its unique properties in material science and chemical engineering.
Mechanism of Action
The mechanism by which cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets and pathways:
Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels.
Pathways Involved: : It can modulate signal transduction pathways, influencing cellular responses and biological outcomes.
Comparison with Similar Compounds
Comparison with Other Compounds: Comparing cyclopropyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone with similar compounds highlights its uniqueness in terms of structure and properties:
Structural Comparison: : Its cyclopropyl and isoquinolinyl moieties distinguish it from other pyrrolidinyl-based compounds.
Functional Comparison: : Unique reactivity and application potential set it apart from similar molecules.
Cyclopropyl(3-(3,4-dihydroquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
Cyclobutyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
Propyl(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)methanone
Properties
IUPAC Name |
cyclopropyl-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c20-17(14-5-6-14)19-10-8-16(12-19)18-9-7-13-3-1-2-4-15(13)11-18/h1-4,14,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFZUBLQFHCPBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
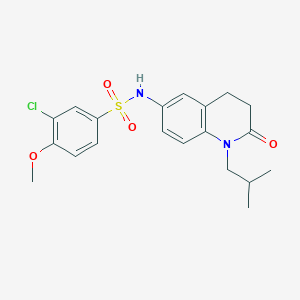
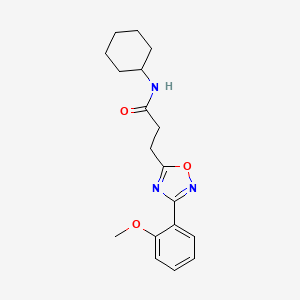
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928392.png)

![5-[(4-chlorophenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2928395.png)
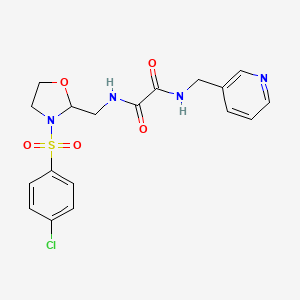
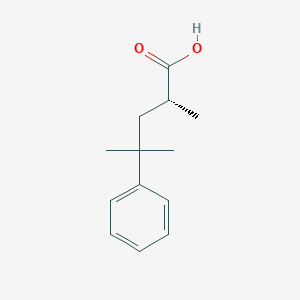
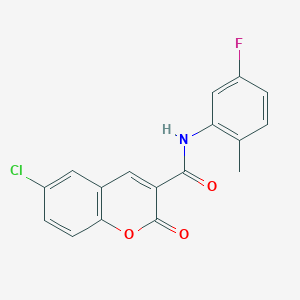
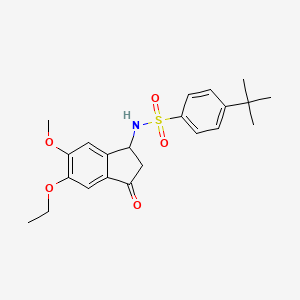
![4-(2,5-dioxopyrrolidin-1-yl)-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2928406.png)
![2-Chloro-1-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2928407.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B2928408.png)


